molecular formula C21H19F2NO4S B2482095 N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide CAS No. 1428371-91-8

N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

Cat. No.: B2482095
CAS No.: 1428371-91-8
M. Wt: 419.44
InChI Key: KUDBQTWMXDKHJE-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and two benzyl groups with fluorine and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, introduction of the carboxamide group, and subsequent functionalization with benzyl groups. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Carboxamide Group: This step often involves the reaction of the furan ring with an amine or amide precursor under suitable conditions.

    Functionalization with Benzyl Groups:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide may include other furan carboxamides with different substituents or related heterocyclic compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4S/c1-14-4-2-3-5-16(14)12-29(26,27)13-18-8-9-20(28-18)21(25)24-11-15-6-7-17(22)10-19(15)23/h2-10H,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDBQTWMXDKHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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